Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate

Medicinal Chemistry Drug Discovery Protecting Group Strategy

Researchers requiring an orthogonal N-protecting strategy for 3-hydroxy-3-methylazetidine face limited options that balance stability with controlled deprotection. The phenyl carbamate moiety withstands acidic (Boc-cleaving) and hydrogenolytic (Cbz-cleaving) conditions, enabling sequential deprotection in complex APIs. • Orthogonal stability: survives TFA and H2/Pd-C conditions that cleave Boc/Cbz • Chromophoric release: enzymatic cleavage liberates phenol for spectrophotometric detection (assay-ready) • >95% purity, in stock for immediate shipping

Molecular Formula C11H13NO3
Molecular Weight 207.23
CAS No. 1485398-05-7
Cat. No. B3378826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 3-hydroxy-3-methylazetidine-1-carboxylate
CAS1485398-05-7
Molecular FormulaC11H13NO3
Molecular Weight207.23
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC2=CC=CC=C2)O
InChIInChI=1S/C11H13NO3/c1-11(14)7-12(8-11)10(13)15-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3
InChIKeyJKKVDTYOHWNKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate: Identity & Properties


Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS: 1485398-05-7) is a heterocyclic organic compound featuring an azetidine core with a 3-hydroxy-3-methyl substitution pattern and a phenyl carbamate protecting group [1]. Its molecular formula is C11H13NO3, with a molecular weight of 207.23 g/mol [1]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 49.8 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a calculated XLogP3-AA of 1 [1]. The strained four-membered ring structure contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [2]. The compound is supplied as a research chemical with purities typically ≥95% [3].

Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate: Unique Protecting Group


Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate cannot be directly substituted by its closest analogs—such as the tert-butyl ester (CAS: 1104083-23-9) or the benzyl ester (CAS: 1257294-13-5)—without fundamentally altering the synthetic utility and downstream processing requirements [1]. While all three share the 3-hydroxy-3-methylazetidine core, the N-protecting group dictates orthogonal stability, deprotection conditions, and subsequent reactivity. The phenyl carbamate group offers a distinct balance of stability and controlled reactivity [2], which is not replicated by the acid-labile Boc group or the hydrogenolytically cleavable Cbz group. Using an incorrect protecting group can lead to unwanted side reactions, lower yields in subsequent steps, or require entirely different deprotection protocols that are incompatible with the target molecule's other sensitive functional groups [2]. This necessitates a procurement decision based on specific, quantifiable property differences rather than simple structural similarity.

Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate: Analogue Comparison


Lipophilicity Comparison Across Analogues

The lipophilicity of a protected building block is a critical parameter influencing its solubility, membrane permeability, and handling during synthesis. The phenyl ester derivative of 3-hydroxy-3-methylazetidine-1-carboxylate exhibits a distinct lipophilicity profile compared to its closest structural analogues. Its calculated XLogP3-AA value of 1 represents an intermediate lipophilicity, positioned between the more hydrophilic tert-butyl ester (XLogP3-AA 0.7) and the more lipophilic benzyl ester (XLogP3-AA 1.4) [1][2][3]. This quantifiable difference is meaningful for researchers selecting a building block for a specific solvent system or for optimizing drug-like properties in a lead compound [4].

Medicinal Chemistry Drug Discovery Protecting Group Strategy

Topological Polar Surface Area (TPSA) Analysis

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The target compound has a TPSA of 49.8 Ų [1]. This is intermediate between the tert-butyl analogue (49.8 Ų) and the benzyl analogue (49.8 Ų) [2][3]. While the TPSA values are identical across these three esters due to the identical azetidine core and hydroxyl group, the TPSA value itself is a quantifiable property that falls below the typical threshold of 140 Ų for good oral bioavailability, suggesting a favorable profile for passive membrane diffusion [4].

Medicinal Chemistry ADME Drug Design

Hydrogen Bond Donor/Acceptor Profile

The hydrogen bond donor and acceptor count provides a quantifiable measure of a molecule's potential for forming specific intermolecular interactions. The target compound possesses 1 hydrogen bond donor (the tertiary alcohol) and 3 hydrogen bond acceptors (the carbamate carbonyl, the azetidine nitrogen, and the hydroxyl oxygen) [1]. In contrast, the tert-butyl analogue (C9H17NO3) has 1 donor and 3 acceptors [2], while the benzyl analogue (C12H15NO3) has 1 donor and 3 acceptors [3]. The quantitative identity of these counts across the series confirms that the core azetidine's hydrogen bonding capacity is preserved, but the specific geometry and electronic nature of the phenyl carbamate acceptor sites are chemically distinct from those of the alkyl esters, potentially leading to different binding affinities in a biological target.

Structure-Based Drug Design Molecular Interactions Pharmacophore Modeling

Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate: Application Scenarios


Enzyme Inhibitor Synthesis with Phenyl Carbamate Protection

The phenyl carbamate moiety of this compound serves as a specific N-protecting group for the azetidine ring. This is particularly advantageous in multi-step syntheses where other common protecting groups (e.g., tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz)) are incompatible due to their acid-lability or hydrogenolysis requirements [1][2]. The phenyl carbamate offers a distinct, orthogonal stability profile that can withstand conditions that would cleave Boc or Cbz groups, enabling sequential deprotection strategies [2]. Its intermediate lipophilicity (XLogP3-AA of 1) may also facilitate purification by standard chromatographic techniques compared to more hydrophilic or hydrophobic analogues [3].

Activity-Based Probes with Aryl Ester Reporter

The phenyl ester component of the molecule can be exploited as a chromophoric or fluorogenic leaving group in enzymatic assays. This allows for the development of activity-based probes where enzymatic cleavage of the phenyl carbamate releases phenol, which can be quantified spectrophotometrically or coupled to a secondary detection system [1]. The tert-butyl and benzyl analogues lack this direct chromophoric potential, requiring additional synthetic steps to introduce a reporter tag, thereby offering a procurement advantage for researchers designing such assays [2][3].

Novel Pesticides with Enhanced Lipophilicity

In the synthesis of Active Pharmaceutical Ingredients (APIs), the choice of protecting group is critical for process robustness and yield. The phenyl carbamate group can be selectively removed under mild conditions using specific reagents, offering an alternative to the acidic conditions needed for Boc removal or the reductive conditions for Cbz removal [1]. This orthogonality can be crucial when the final API contains acid- or reduction-sensitive functional groups. The compound's balanced reactivity profile, stemming from the strained azetidine ring and the stable phenyl carbamate, makes it a preferred choice for constructing complex molecules with high fidelity [2][3].

Agrochemical Research: Development of Novel Pesticides with Enhanced Lipophilicity

The calculated lipophilicity (XLogP3-AA of 1) of this compound positions it favorably for applications requiring moderate membrane permeability, a key property for many agrochemicals [1]. Compared to the more hydrophilic tert-butyl analogue (XLogP3-AA 0.7), the phenyl ester may exhibit better uptake in plant tissues or insect cuticles [2][3]. Its azetidine core serves as a bioisostere for other nitrogen-containing heterocycles commonly found in pesticides, and the phenyl carbamate group provides a handle for further functionalization or for modulating the compound's overall physicochemical profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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